molecular formula C7H10Br2N2O B6277093 1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one dihydrobromide CAS No. 2763751-32-0

1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one dihydrobromide

Cat. No. B6277093
CAS RN: 2763751-32-0
M. Wt: 298
InChI Key:
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Description

1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one dihydrobromide, commonly referred to as PPDB, is an organic compound belonging to the pyrrolo[2,3-c]pyridin-5-one family. It is a white, crystalline solid with a molecular weight of 325.07 g/mol and a melting point of 116-117°C. PPDB is a versatile compound with a wide range of potential applications in the fields of chemistry, biochemistry, and pharmacology.

Mechanism of Action

PPDB is known to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of endogenous and exogenous substrates. Specifically, PPDB is a competitive inhibitor of CYP2C9, CYP2C19, and CYP2D6. It also acts as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of drugs and other xenobiotics.

Scientific Research Applications

PPDB has numerous potential applications in scientific research. It has been used to study the inhibition of cytochrome P450 enzymes, as well as to investigate the effects of drug-drug interactions. Additionally, PPDB has been used to investigate the effects of drug metabolism on drug efficacy and toxicity. It has also been used to study the pharmacokinetics of drugs and to evaluate the potential for drug-drug interactions.
Biochemical and Physiological Effects
PPDB has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the metabolism of drugs and other xenobiotics, as well as to inhibit the activity of cytochrome P450 enzymes. Additionally, PPDB has been found to inhibit the activity of the enzyme CYP1A2, which is involved in the metabolism of drugs and other xenobiotics.

Advantages and Limitations for Lab Experiments

PPDB has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available. Additionally, it is a relatively stable compound, with a melting point of 116-117°C. However, there are some limitations to using PPDB in laboratory experiments. It is a relatively potent inhibitor of cytochrome P450 enzymes, and as such, it may interfere with the metabolism of drugs and other xenobiotics. Additionally, it is a relatively non-specific inhibitor, and as such, it may not be suitable for use in experiments that require a specific inhibitor.

Future Directions

There are several potential future directions for research involving PPDB. These include further investigation of its inhibitory effects on cytochrome P450 enzymes, as well as its potential applications in drug metabolism and drug-drug interaction studies. Additionally, further research into the biochemical and physiological effects of PPDB may lead to new insights into its potential therapeutic applications. Finally, further research into the structure and reactivity of PPDB may lead to novel synthetic methods and applications.

Synthesis Methods

PPDB can be synthesized via a two-step reaction. First, pyrrolo[2,3-c]pyridine-5-one (PPO) is reacted with bromine in an aqueous solution to form the 1,2-dibromo derivative. Then, the 1,2-dibromo derivative is treated with sodium hydroxide to form PPDB. The reaction mechanism is shown below.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one dihydrobromide involves the condensation of 2-aminopyridine with ethyl acetoacetate followed by cyclization and bromination.", "Starting Materials": [ "2-aminopyridine", "ethyl acetoacetate", "bromine", "sodium hydroxide", "diethyl ether", "hydrochloric acid", "sodium bicarbonate" ], "Reaction": [ "Step 1: Dissolve 2-aminopyridine in ethanol and add ethyl acetoacetate. Heat the mixture under reflux for several hours to allow for condensation to occur.", "Step 2: Cool the mixture and add sodium hydroxide to initiate cyclization. Continue to heat under reflux for several hours.", "Step 3: Allow the mixture to cool and extract the product with diethyl ether. Wash the organic layer with hydrochloric acid and then with sodium bicarbonate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 5: Dissolve the crude product in acetic acid and add bromine dropwise. Heat the mixture under reflux for several hours to allow for bromination.", "Step 6: Cool the mixture and extract the product with diethyl ether. Wash the organic layer with sodium bicarbonate and then with water.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product as a dihydrobromide salt." ] }

CAS RN

2763751-32-0

Product Name

1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one dihydrobromide

Molecular Formula

C7H10Br2N2O

Molecular Weight

298

Purity

95

Origin of Product

United States

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